N1-(3,4-dimethoxyphenethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(3,4-dimethoxyphenethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C28H34N4O5 and its molecular weight is 506.603. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activity
Research has explored the synthesis of compounds with structural elements similar to N1-(3,4-dimethoxyphenethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, examining their pharmacological activities. For instance, the synthesis of N1-(2'-pyridyl)-N4-(3,4-dimethoxyphenyl-ethyl)-2-methylpiperazine was reported, highlighting its lessened activity as an adrenolytic and vasodilator compared to its isomer with reverted N1 and N4 substituents (Cignarella, Loriga, & Paglietti, 1979). This study underscores the impact of structural modification on the pharmacological profile of compounds, which is crucial in drug development.
Catalytic Activity in Synthesis
A significant application of similar compounds is found in their role as catalysts in chemical synthesis. N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), for instance, has been demonstrated to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This catalytic process facilitates the coupling of a broad range of (hetero)aryl bromides with various amines at relatively low temperatures, highlighting the utility of such compounds in synthesizing pharmaceutically relevant building blocks (Bhunia, Kumar, & Ma, 2017).
Neuropharmacological Implications
Research into structurally related compounds has also revealed their potential neuropharmacological applications. For instance, 1-(alkylamino)isochromans, sharing similar structural motifs, exhibit hypotensive activity and alpha-adrenergic antagonism, indicating their potential for treating hypertension and related cardiovascular conditions (Mccall et al., 1982).
Imaging and Diagnostic Applications
Additionally, compounds with furan and piperazine elements have been explored for imaging applications, particularly in neuroinflammation. A PET radiotracer specific for CSF1R, a microglia-specific marker, showcases the ability of these compounds to noninvasively image reactive microglia and their contribution to neuroinflammation in vivo, offering valuable insights into neuropsychiatric disorders (Horti et al., 2019).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O5/c1-35-25-11-10-21(19-26(25)36-2)12-13-29-27(33)28(34)30-20-23(24-9-6-18-37-24)32-16-14-31(15-17-32)22-7-4-3-5-8-22/h3-11,18-19,23H,12-17,20H2,1-2H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCCAGHOPWDZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.